1-(2,4-Dimethylphenyl)propan-1-one

Catalog No.
S3419286
CAS No.
35031-55-1
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dimethylphenyl)propan-1-one

CAS Number

35031-55-1

Product Name

1-(2,4-Dimethylphenyl)propan-1-one

IUPAC Name

1-(2,4-dimethylphenyl)propan-1-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3

InChI Key

UWFRVQVNYNPBEF-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C)C

1-(2,4-Dimethylphenyl)propan-1-one, also known as 1-(2,4-dimethylphenyl)propan-1-one, is an organic compound with the molecular formula C12_{12}H16_{16}O and a molar mass of approximately 176.26 g/mol. This compound features a propanone functional group (ketone) attached to a dimethyl-substituted phenyl ring. The presence of the two methyl groups at the 2 and 4 positions of the phenyl ring contributes to its unique chemical properties and reactivity. It is characterized by a boiling point of around 249.7°C and a refractive index of 1.506 .

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Proper handling and disposal procedures as outlined by safety data sheets (SDS) for similar aromatic ketones.

  • Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone can be reduced to yield 1-(2,4-dimethylphenyl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration, sulfonation, or halogenation, depending on the reagents used .

Major Products Formed

  • Oxidation: Produces carboxylic acids such as 2,4-dimethylbenzoic acid.
  • Reduction: Yields 1-(2,4-dimethylphenyl)propan-1-ol.
  • Substitution: Forms various derivatives based on the substituents introduced during the reaction.

The synthesis of 1-(2,4-Dimethylphenyl)propan-1-one typically involves:

  • Friedel-Crafts Acylation: A common method includes the acylation of 2,4-dimethylbenzene (also known as pseudocumene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis and side reactions.

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Purification methods such as distillation or recrystallization are utilized to isolate the final product .

Several compounds share structural similarities with 1-(2,4-Dimethylphenyl)propan-1-one. These include:

Compound NameStructural FeaturesUnique Characteristics
1-(3,4-Dimethylphenyl)propan-1-oneMethyl groups at different positionsDifferent reactivity due to position of methyl groups
1-(4-Isobutylphenyl)propan-1-oneIsobutyl group substituentAlters physical and chemical properties significantly
1-(3-Methoxyphenyl)propan-1-oneMethoxy group instead of methyl groupsChanges reactivity patterns due to electron-donating effects
1-(2,6-Dimethylphenyl)ethanoneDimethyl substitution at different positionsDistinct reactivity and interaction profiles

Uniqueness

The uniqueness of 1-(2,4-Dimethylphenyl)propan-1-one lies in its specific arrangement of methyl groups on the phenyl ring which influences its reactivity compared to similar compounds. The positioning of these groups can significantly affect electronic distribution and steric hindrance during

Copper catalysis has emerged as a versatile platform for modifying the α-position of 1-(2,4-dimethylphenyl)propan-1-one. The ketone’s α-C(sp³)–H bond can undergo oxidative coupling via radical intermediates, leveraging copper’s redox-active properties.

Oxidative α,α-Dimerization

In the presence of di-tert-butyl peroxide (DTBP) as an oxidant, copper(II) acetate facilitates the homocoupling of α-amino radicals derived from analogous ketones, yielding enaminone derivatives [1]. While 1-(2,4-dimethylphenyl)propan-1-one lacks an amino group, this mechanism suggests that analogous conditions could promote α-C–H activation. Computational studies indicate that the methyl substituents lower the activation energy for radical formation by stabilizing transition states through hyperconjugation.

Table 1: Copper-catalyzed oxidative reactions of aryl ketones

SubstrateCatalyst SystemProductYield (%)Reference
Propiophenone derivativesCu(OAc)₂/DTBPα,α-Dimers72–85 [1]
Aryl ketonesCuBr₂/O₂α-Ketoesters68–78 [2]
1-(2,4-DMP)propan-1-oneCuI/TBHP*β-Functionalized derivativesUnder study

TBHP = *tert-butyl hydroperoxide

Cross-Coupling with Carbon Nucleophiles

The copper-catalyzed oxidative cross-coupling of 1-(2,4-dimethylphenyl)propan-1-one with acetophenones enables α-ketoesterification. This reaction proceeds via a dual C(sp³)–H activation mechanism, where the copper center abstracts hydrogen atoms from both coupling partners, followed by recombination [2]. The steric bulk of the 2,4-dimethylphenyl group slows the reaction rate compared to unsubstituted propiophenones but improves regioselectivity.

Directed C–H Activation for Position-Selective Modifications

The ketone moiety in 1-(2,4-dimethylphenyl)propan-1-one serves as a directing group for transition metal-catalyzed C–H functionalization, enabling precise modifications at the β-position or aromatic ring.

β-C(sp³)–H Functionalization

Palladium catalysts equipped with monoprotected amino neutral amide (MPANA) ligands selectively activate β-C–H bonds in ketones. For 1-(2,4-dimethylphenyl)propan-1-one, this strategy could install aryl or oxygenated groups at the β-carbon. The reaction proceeds via a cationic Pd(II) intermediate, where the ketone carbonyl coordinates to the metal center, directing activation to the adjacent C–H bond [9].

Key mechanistic steps:

  • Ketone coordination to Pd(II)-MPANA complex
  • Concerted metalation-deprotonation (CMD) at β-C–H
  • Oxidative addition of coupling partner (e.g., aryl halide)
  • Reductive elimination to form new C–C bond

Aromatic C–H Functionalization

Cobalt(III) catalysts such as CpCo(CO)I₂ enable *ortho-C–H activation on the 2,4-dimethylphenyl ring. The ketone directs the metal to the ortho position relative to the carbonyl, despite the steric hindrance from methyl groups. This approach has been used to synthesize indene derivatives via aldol condensation with α,β-unsaturated ketones [8].

Lewis Acid-Mediated Reaction Pathway Engineering

Lewis acids modulate the reactivity of 1-(2,4-dimethylphenyl)propan-1-one by polarizing its carbonyl group, enabling unconventional bond-breaking and forming events.

Carbonyl-Olefin Metathesis

Iron(III) chloride catalyzes the ring-closing metathesis of 1-(2,4-dimethylphenyl)propan-1-one with olefins, producing cyclic systems. The reaction involves:

  • FeCl₃ coordination to carbonyl oxygen
  • [2+2] Cycloaddition with olefin
  • Retro-[2+2] cleavage to form new olefin and ketone [10]

Adding trimethylsilyl chloride (TMSCl) enhances yields by preventing catalyst inhibition via silicon-assisted carbonyl activation [10].

Table 2: Lewis acid effects on ketone reactivity

Lewis AcidRoleApplication ExampleEfficiency Gain
FeCl₃Carbonyl polarizationOlefin metathesis3.5× rate increase with TMSCl
Ga(OTf)₃Transition state stabilizationPrins cyclization22% yield improvement
AlCl₃Friedel-Crafts acylationPolycyclic aromatic synthesisLimited due to steric hindrance

Tandem Activation Strategies

Combining copper catalysts with Lewis acids like boron trifluoride etherate enables sequential C–H functionalization and cyclization. For example, initial copper-catalyzed α-arylation followed by BF₃-mediated intramolecular aldol condensation can construct fused polycyclic systems from 1-(2,4-dimethylphenyl)propan-1-one derivatives [7].

The implementation of 1-(2,4-Dimethylphenyl)propan-1-one in contemporary perfumery represents a sophisticated approach to olfactory profile modification. This aromatic ketone compound demonstrates remarkable versatility in altering and enhancing the sensory characteristics of fragrance compositions through multiple molecular mechanisms [1] [2] [3].

The compound exhibits a distinctive olfactory profile characterized by aromatic, sweet, and balsamic notes that position it as an effective modifier in both middle and base note applications [4] [3]. Research indicates that aromatic ketones such as 1-(2,4-Dimethylphenyl)propan-1-one possess the ability to impart complex, multifaceted scent profiles that enhance the overall character of fragrance formulations [2] [5] [6].

Molecular Structure and Olfactory Properties

The molecular architecture of 1-(2,4-Dimethylphenyl)propan-1-one, with its characteristic propanone backbone and dimethylphenyl substituent, creates specific interactions with olfactory receptors that result in its distinctive aromatic profile [1] [7] [8]. The presence of the carbonyl group enables hydrogen bonding interactions with receptor sites, while the aromatic ring system contributes to the compound's stability and diffusion characteristics [7] [9].

Studies on ketone-receptor interactions reveal that the binding affinity of aromatic ketones to olfactory receptors is primarily governed by hydrogen bonding between the carbonyl oxygen and serine residues in the binding pocket [7] [8]. The dimethyl substitution pattern on the phenyl ring further influences the compound's binding characteristics and subsequent olfactory perception [10] [11].

Threshold Values and Sensory Impact

The olfactory threshold characteristics of 1-(2,4-Dimethylphenyl)propan-1-one demonstrate its effectiveness as a fragrance modifier. Research on homologous ketone series indicates that aromatic ketones with similar structural features exhibit detection thresholds in the range of 0.01 to 0.1 parts per million [12] [11]. This low threshold value ensures significant olfactory impact even at minimal concentrations, making the compound economically viable for commercial applications [13] [14].

The compound's medium volatility classification positions it ideally for applications requiring sustained olfactory presence [15] [16]. Unlike highly volatile top notes that dissipate rapidly, or low-volatility base notes that emerge slowly, 1-(2,4-Dimethylphenyl)propan-1-one provides consistent aromatic contribution throughout the fragrance development process [17] [16].

Blending Compatibility and Harmonization

The aromatic ketone structure of 1-(2,4-Dimethylphenyl)propan-1-one facilitates exceptional blending compatibility with diverse fragrance families [2] [18]. The compound's ability to form various molecular interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, enables seamless integration into complex fragrance matrices [17] [19].

Research demonstrates that ketones in perfumery serve as harmonizing agents that help blend disparate scent elements into cohesive compositions [2] [20]. The compound's aromatic character allows it to bridge the gap between different olfactory families, creating smooth transitions and enhanced overall fragrance coherence [18] [3].

Concentration Optimization and Formulation Guidelines

Optimal concentration ranges for 1-(2,4-Dimethylphenyl)propan-1-one in fragrance formulations typically fall between 0.1 and 3.0 percent by weight [21] [22]. This concentration range ensures adequate olfactory impact while maintaining balance within the overall fragrance composition [23] [24].

The compound's stability at standard processing temperatures (up to 220°C) makes it suitable for incorporation into various fragrance delivery systems [26]. This thermal stability is crucial for applications requiring heat exposure during manufacturing or end-use conditions [17] [27].

Synergistic Effects in Multi-Component Fragrance Compositions

The investigation of synergistic effects in multi-component fragrance systems reveals the complex interplay between 1-(2,4-Dimethylphenyl)propan-1-one and other aromatic compounds. These interactions extend beyond simple additive effects, creating emergent olfactory properties that enhance the overall fragrance experience [13] [17] [28].

Hydrogen Bonding Interactions with Aldehydes

The carbonyl group in 1-(2,4-Dimethylphenyl)propan-1-one serves as both a hydrogen bond acceptor and facilitates interactions with aldehyde compounds commonly used in floral compositions [29] [30] [31]. Research demonstrates that ketone-aldehyde interactions can enhance floral character while providing improved stability compared to aldehydes alone [20] [29].

Studies on aldehyde-ketone interactions reveal binding energies in the range of 3-8 kcal/mol, sufficient to create noticeable synergistic effects without compromising the individual character of each component [28] [31]. These interactions are particularly significant in the presence of moisture, where dynamic equilibrium between bound and free molecules creates controlled release profiles [20] [32].

Van der Waals Interactions with Terpenes

The aromatic ring system of 1-(2,4-Dimethylphenyl)propan-1-one engages in van der Waals interactions with terpene compounds, particularly those found in citrus and fresh fragrance families [33] [27]. These interactions typically exhibit binding energies of 2-6 kcal/mol and contribute to improved volatility profiles and enhanced diffusion characteristics [28] [34].

Research indicates that terpene-ketone interactions can modify the evaporation rate of both components, creating more balanced and sustained fragrance release [20] [27]. The hydrophobic nature of both compound classes facilitates molecular clustering that influences the overall fragrance development timeline [19] [16].

Hydrophobic Clustering with Ester Compounds

The propyl chain and aromatic ring of 1-(2,4-Dimethylphenyl)propan-1-one participate in hydrophobic clustering with ester compounds commonly used in woody and fruity fragrances [35] [24]. These interactions, characterized by binding energies of 1-4 kcal/mol, contribute to increased longevity and enhanced base note development [35] [27].

Studies demonstrate that hydrophobic clustering can create microenvironments within fragrance formulations that affect evaporation rates and olfactory perception [27] [16]. The formation of these clusters is influenced by concentration, temperature, and the presence of polar solvents [17] [19].

Molecular Complexation with Musky Ketones

The interaction between 1-(2,4-Dimethylphenyl)propan-1-one and other ketone compounds, particularly those with musky characteristics, involves molecular complexation mechanisms [6] [36]. These interactions can exhibit binding energies of 10-25 kcal/mol when specific geometric arrangements allow for optimal molecular fit [36] [37].

Research on ketone-ketone interactions reveals that molecular complexation can amplify base note characteristics while providing enhanced fixative properties [6] [37]. The formation of these complexes is highly dependent on structural complementarity and can be influenced by the presence of other fragrance components [13] [36].

Aromatic Stacking with Phenolic Compounds

The aromatic ring system of 1-(2,4-Dimethylphenyl)propan-1-one engages in π-π stacking interactions with phenolic compounds used in spicy and woody fragrances [38] [39]. These interactions, typically characterized by binding energies of 2-6 kcal/mol, contribute to complexity enhancement and improved fragrance depth [39] [10].

Studies indicate that aromatic stacking can influence the perceived intensity and character of individual components while creating new olfactory nuances not present in the individual compounds [38] [10]. The geometry and electron density of the aromatic systems play crucial roles in determining the strength and nature of these interactions [39] [40].

Dipole-Dipole Interactions with Alcohols

The polar carbonyl group of 1-(2,4-Dimethylphenyl)propan-1-one interacts with hydroxyl-containing compounds through dipole-dipole interactions [41] . These interactions, with binding energies typically ranging from 0.5-2 kcal/mol, provide subtle modulation effects that contribute to overall fragrance balance [41] [34].

Research demonstrates that dipole-dipole interactions can influence the volatility and diffusion characteristics of alcohol-containing compounds, creating more balanced top note development [41] [16]. The strength of these interactions depends on the polarity of the alcohol and the spatial arrangement of the interacting molecules [34].

Concentration-Dependent Synergistic Effects

The magnitude of synergistic effects in multi-component systems containing 1-(2,4-Dimethylphenyl)propan-1-one exhibits concentration-dependent behavior [13] [35]. Research indicates that optimal synergistic effects occur within specific concentration ranges that vary depending on the interacting compound class [35] [24].

For floral aldehydes, optimal synergistic effects occur at concentrations of 0.1-2.0 percent, while citrus terpenes show maximum synergy at 0.5-5.0 percent concentrations [20] [33]. Woody esters demonstrate optimal interactions at higher concentrations of 1.0-8.0 percent, reflecting their role as base note components [35] [27].

Dynamic Equilibrium and Controlled Release

The multiple interaction mechanisms operating simultaneously in multi-component systems create dynamic equilibrium conditions that influence fragrance release profiles [20] [32]. Research demonstrates that these equilibrium conditions can be manipulated through formulation design to achieve controlled release characteristics [32] [31].

Studies on dynamic fragrance systems reveal that the presence of 1-(2,4-Dimethylphenyl)propan-1-one can increase the headspace concentration of aldehydes and other ketones by factors of 4.6 to 20.5 times compared to systems without the compound [20] [31]. This enhancement effect is attributed to the formation of reversible molecular complexes that modulate evaporation rates [20] [32].

XLogP3

2.8

Dates

Last modified: 08-19-2023

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